molecular formula C9H6ClFO2 B7813140 5-Chloro-2-fluorocinnamic acid

5-Chloro-2-fluorocinnamic acid

Cat. No.: B7813140
M. Wt: 200.59 g/mol
InChI Key: JIYVQLRKZKDQCB-DAFODLJHSA-N
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Description

Significance of Cinnamic Acid Frameworks in Chemical Sciences

The cinnamic acid scaffold, characterized by a phenyl ring attached to an acrylic acid moiety, is a fundamental building block in the natural world and synthetic chemistry. nih.gov It is a central intermediate in the biosynthesis of a vast array of natural products, including flavonoids, lignans, stilbenes, and coumarins. wikipedia.org This natural prevalence underscores the structural stability and biosynthetic accessibility of the cinnamic acid core.

In chemical sciences, the cinnamic acid framework is considered a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets. nih.govnih.gov The structure possesses three primary reactive sites that allow for extensive chemical modification: the phenyl ring, the α,β-unsaturated double bond, and the carboxylic acid group. nih.govnih.gov This versatility enables chemists to synthesize a diverse library of derivatives with a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.goveurekaselect.comiiarjournals.orgmdpi.com Furthermore, cinnamic acid and its derivatives are crucial starting materials and intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. wikipedia.orgmdpi.com

Role of Halogenation in Modulating Chemical and Biological Properties

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful and widely used strategy in medicinal chemistry and materials science to modulate molecular properties. researchgate.net The incorporation of halogens like fluorine and chlorine into the cinnamic acid framework can profoundly influence the compound's physicochemical and biological characteristics. researchgate.netnih.govresearchgate.net

Fluorine, being the most electronegative element, has unique effects when incorporated into organic molecules. Its small size means it rarely causes significant steric hindrance. benthamdirect.com However, its powerful electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites susceptible to metabolic degradation, thereby enhancing the metabolic stability and bioavailability of a drug candidate. researchgate.netnih.govmdpi.com Chlorine, while larger and less electronegative than fluorine, also significantly modifies a molecule's lipophilicity and electronic distribution, which can enhance binding interactions with biological targets. nih.govresearchgate.net The strategic placement of halogens can lead to improved membrane permeability and increased potency. nih.govresearchgate.net

Property Modified by HalogenationEffect on Molecular BehaviorRelevance in Research
LipophilicityIncreases the molecule's affinity for nonpolar environments.Can improve cell membrane permeability and blood-brain barrier penetration. researchgate.netbenthamdirect.com
Metabolic StabilityBlocks metabolically vulnerable sites (e.g., C-H bonds) from enzymatic oxidation.Increases the half-life and duration of action of therapeutic compounds. nih.govnih.govmdpi.com
Acidity (pKa)The electron-withdrawing nature of halogens can lower the pKa of nearby acidic or basic groups.Modulates the ionization state of a molecule at physiological pH, affecting solubility and receptor binding. researchgate.netnih.gov
Binding AffinityCan introduce new non-covalent interactions (e.g., halogen bonds, dipole interactions) with target proteins.Enhances the potency and selectivity of drugs. nih.govbenthamdirect.com
Molecular ConformationInfluences the preferred three-dimensional shape of the molecule.Can lock the molecule into a bioactive conformation for optimal target interaction. researchgate.net

Overview of Research Trajectories for Substituted Cinnamic Acids

Research into substituted cinnamic acids is dynamic and multifaceted, largely driven by the search for new therapeutic agents with improved efficacy. nih.govaip.org A major focus is on the development of novel anticancer and antimicrobial compounds. eurekaselect.commdpi.combiointerfaceresearch.com Scientists systematically synthesize and screen libraries of cinnamic acid derivatives to establish structure-activity relationships (SAR), which provide insights into how different substituents and their positions on the scaffold affect biological activity. nih.govnih.gov

Current research often involves molecular hybridization, a strategy that combines the cinnamic acid scaffold with other known pharmacophores to create new hybrid molecules with potentially synergistic or enhanced activities. nih.govmdpi.commdpi.com For instance, halogenated cinnamic acids have been investigated for their anticonvulsant and central nervous system depressant activities. pcbiochemres.comjocpr.comnih.gov Studies have shown that substitutions on the phenyl ring are crucial, with halogen substitution at specific positions proving beneficial for antiepileptic effects. nih.gov The development of cinnamic acid derivatives as inhibitors of specific enzymes, such as matrix metalloproteinases in cancer, is another active area of investigation. biointerfaceresearch.com

Cinnamic Acid Derivative ExampleSubstitution PatternArea of Research Investigation
Ferulic acid4-hydroxy-3-methoxyAntioxidant, Anti-inflammatory, Neuroprotective. iiarjournals.orgpcbiochemres.com
Caffeic acid3,4-dihydroxyAnticancer, Antioxidant, Hepatoprotective. iiarjournals.orgpcbiochemres.com
p-Coumaric acid4-hydroxyAntimicrobial, Antioxidant. nih.govmdpi.com
4-Chlorocinnamic acid4-chloroAnticonvulsant. nih.gov
4-Fluorocinnamic acid4-fluoroAnticonvulsant. nih.gov
Isobutyl cinnamate (B1238496)Ester of isobutanolAntimicrobial. jocpr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(5-chloro-2-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYVQLRKZKDQCB-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Fluorocinnamic Acid

Photochemical Transformations and Photodimerization Processes

The photochemical behavior of cinnamic acid and its derivatives is characterized by [2+2] cycloaddition reactions, particularly in the solid state. bilkent.edu.tr When exposed to ultraviolet (UV) radiation, these compounds can undergo dimerization to form cyclobutane (B1203170) rings. The specific outcome of these reactions, in terms of regio- and stereoselectivity, is highly dependent on the crystal packing of the cinnamic acid derivatives. researchgate.net

According to Schmidt's topochemical principles, for a photochemical [2+2] cycloaddition to occur in the solid state, the alkene moieties of adjacent molecules must be parallel and within a distance of 3.5–4.2 Å. bilkent.edu.tr Irradiation of trans-cinnamic acid's α-polymorph, for instance, yields α-truxillic acid, while the β-polymorph produces β-truxinic acid. researchgate.net The kinetics of these photodimerization reactions can be influenced by the substituents on the aromatic ring. For example, studies on halogen-substituted cinnamic acids have shown that the reaction rates are similar, suggesting that physical factors like crystal thickness may have a more significant impact than electronic effects of the substituents. researchgate.net

While direct studies on 5-chloro-2-fluorocinnamic acid are not extensively detailed in the provided results, the general principles of cinnamic acid photodimerization suggest it would also be susceptible to such transformations. The presence of chloro and fluoro substituents would influence the crystal packing and potentially the reaction kinetics and product distribution. To control the outcome of these reactions, template-directed solid-state photodimerization has been developed, allowing for the synthesis of specific, and even unsymmetrical, cyclobutane products. bilkent.edu.trthieme-connect.com

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for chemical modification, readily undergoing esterification and amidation reactions to produce a variety of derivatives.

Esterification:

The Fischer esterification is a common method for converting carboxylic acids into esters. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol. The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Various catalysts and reagents have been developed to promote esterification under milder conditions. For example, the combination of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI) allows for the synthesis of esters in high yields. organic-chemistry.org

Amidation:

Direct amidation of carboxylic acids with amines is a fundamental reaction for forming amide bonds. researchgate.net This transformation typically requires activation of the carboxylic acid, as the direct reaction is often slow. analis.com.my Common methods involve the use of coupling reagents such as carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 4-Dimethylaminopyridine (DMAP). analis.com.mymdpi.com The reaction mechanism with EDC involves the formation of an active O-acylisourea intermediate, which is then attacked by the amine. analis.com.my

Catalytic methods for direct amidation have also been developed to avoid the use of stoichiometric coupling reagents. Niobium(V) oxide (Nb₂O₅) has been shown to be an effective and reusable Lewis acid catalyst for the amidation of a wide range of carboxylic acids and amines. researchgate.net Titanium tetrafluoride (TiF₄) has also been reported as an efficient catalyst for the direct amidation of aromatic and aliphatic carboxylic acids. researchgate.net

Intramolecular Rearrangements and Fragmentation Pathways under Electron Impact

Electron impact mass spectrometry (EI-MS) is a powerful analytical technique used to determine the structure of organic compounds by analyzing their fragmentation patterns upon collision with a beam of high-energy electrons. The resulting mass spectrum provides a unique fingerprint of the molecule based on the mass-to-charge ratio (m/z) of the fragments.

For aromatic carboxylic acids, common fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group. This can lead to the loss of an OH group (M-17) or a COOH group (M-45). libretexts.org In the case of halogenated compounds, the elimination of a halogen atom is a frequently observed fragmentation pathway. nih.gov

For this compound, the fragmentation pattern under electron impact would be expected to exhibit several characteristic cleavages:

Loss of Chlorine: A peak corresponding to the [M-Cl]⁺ ion would likely be observed.

Loss of Fluorine: A peak corresponding to the [M-F]⁺ ion might also be present, although the C-F bond is generally stronger than the C-Cl bond.

Decarboxylation: Loss of the carboxylic acid group as CO₂ (M-44) or the entire COOH radical (M-45) is a common fragmentation for carboxylic acids.

Cleavage of the Acrylic Chain: Fragmentation of the propenoic acid side chain can also occur.

The presence of both chlorine and fluorine on the aromatic ring can lead to complex fragmentation patterns and potential intramolecular rearrangements. The relative abundance of the different fragment ions would provide valuable information for the structural elucidation of the molecule and its derivatives. The analysis of these patterns, often aided by high-resolution mass spectrometry, allows for the determination of the elemental composition of the fragments. nih.gov

Dehydrofluorination Phenomena in Halogenated Cinnamic Acid Systems

Dehydrofluorination, the removal of a hydrogen and a fluorine atom from adjacent carbons, is a potential reaction pathway for compounds containing vicinal H and F atoms, often leading to the formation of a double or triple bond. While specific studies on the dehydrofluorination of this compound were not found in the search results, general principles of elimination reactions in halogenated systems can be applied.

The presence of a fluorine atom on the aromatic ring at the 2-position, ortho to the cinnamic acid side chain, introduces the possibility of dehydrofluorination involving the vinylic proton. This type of reaction is typically promoted by a strong base. The acidity of the vinylic proton would be influenced by the electron-withdrawing effects of the adjacent carboxylic acid group and the aromatic ring.

In a broader context, dehydrohalogenation reactions are common in organic synthesis. For instance, the elimination of H-X (where X is a halogen) from alkyl halides is a standard method for creating alkenes. The reactivity in these reactions generally follows the trend I > Br > Cl > F for the leaving group, meaning that dehydrofluorination is often the most difficult to achieve.

While not a direct example of dehydrofluorination, studies on nucleophilic aromatic substitution (which can sometimes be followed by elimination) highlight the reactivity of halogenated aromatic systems. youtube.comyoutube.com The conditions required for such reactions, often involving strong nucleophiles or bases at elevated temperatures, could potentially induce dehydrofluorination in susceptible substrates.

Nucleophilic Displacement Reactions and Aromatic Reactivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. masterorganicchemistry.com In the case of this compound, the aromatic ring is substituted with two halogen atoms, which are potential leaving groups, and an acrylic acid group, which can act as a deactivating group for electrophilic substitution but can influence nucleophilic substitution.

The SNAr mechanism typically proceeds via an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups ortho and/or para to the leaving group. masterorganicchemistry.com

In this compound, both the chlorine and fluorine atoms can potentially be displaced by a nucleophile. The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com Therefore, nucleophilic displacement of the fluorine atom at the 2-position would be expected to be more facile than displacement of the chlorine atom at the 5-position, provided the steric hindrance is not prohibitive.

The reaction would be facilitated by strong nucleophiles such as alkoxides, amides, or thiolates. youtube.com The carboxylic acid group, being meta to the chlorine and ortho to the fluorine, will have an electronic influence on the reactivity of both positions.

Derivatization Strategies and Analogues of 5 Chloro 2 Fluorocinnamic Acid

Synthesis and Characterization of Esters and Amides

The carboxylic acid group of 5-chloro-2-fluorocinnamic acid is a primary site for derivatization, readily converted into esters and amides to alter polarity, solubility, and interaction with biological targets.

Ester Synthesis: Esters of cinnamic acids are commonly synthesized through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the reaction of cinnamic acid with methanol (B129727), ethanol, or propanol (B110389) under reflux conditions yields the corresponding methyl, ethyl, or propyl cinnamates mdpi.com. A similar approach can be applied to this compound to produce a library of ester analogues. An alternative method for synthesizing chloro-cinnamic acid methyl esters is a modified Knoevenagel condensation, which uses 4-chlorobenzaldehyde (B46862) and diethyl malonate in anhydrous methanol with a glycine (B1666218) catalyst google.com.

Amide Synthesis: Amide derivatives are typically prepared by first converting the carboxylic acid to a more reactive acyl chloride. Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) would yield 5-chloro-2-fluorocinnamoyl chloride. This activated intermediate can then react with a wide variety of primary or secondary amines in a Schotten-Baumann reaction to form the desired amides mdpi.com. A more direct method involves the use of coupling reagents, such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), to facilitate the condensation between the carboxylic acid and an amine researchgate.net.

The characterization of these newly synthesized esters and amides relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the ester or amide functional group by identifying their characteristic carbonyl (C=O) stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the complete chemical structure, confirming the incorporation of the alcohol or amine moiety, and verifying the stereochemistry of the double bond. Mass spectrometry (MS) is employed to determine the molecular weight of the derivatives and to support their structural assignment.

Table 1: Common Synthetic Methods for Ester and Amide Derivatives

Derivative TypeSynthetic MethodReagentsKey Features
EstersFischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Direct conversion of carboxylic acid.
EstersKnoevenagel CondensationAldehyde, Malonic Ester, CatalystBuilds the cinnamic scaffold and ester simultaneously.
AmidesAcyl Chloride FormationThionyl Chloride (SOCl₂), AmineTwo-step process, versatile for various amines.
AmidesPeptide CouplingCoupling Agent (e.g., EDC), Catalyst (e.g., DMAP), AmineMild conditions, direct conversion of carboxylic acid.

Design and Development of Hybrid Compounds Integrating Pharmacophore Groups

The principle of molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with a potentially synergistic or multi-target biological profile. nih.gov This strategy is employed to enhance therapeutic efficacy, overcome drug resistance, and improve pharmacokinetic properties compared to the individual components. nih.govnih.gov Cinnamic acid and its derivatives are attractive scaffolds for this approach due to their own diverse biological activities and versatile chemical handles. nih.govmdpi.com

The design of hybrid compounds based on this compound involves identifying a suitable pharmacophore to append to the core structure. The choice of the second pharmacophore depends on the desired therapeutic target. For example, to develop novel anticancer agents, the this compound moiety could be linked to a known cytotoxic group or a molecule that targets a specific cancer-related pathway. An example of this approach is the synthesis of hybrids combining a cinnamic acid derivative with a 4-chloro-2-mercaptobenzenesulfonamide moiety, which has shown activity against drug-resistant bacteria. mdpi.com

The linkage between the this compound core and the chosen pharmacophore is a critical design element. An amide bond is a common and synthetically accessible linker, formed using the methods described in the previous section. The linker can be designed to be stable under physiological conditions or to be cleavable, releasing the two active components in a prodrug-like fashion. The length and flexibility of the linker are also optimized to ensure that both pharmacophores can adopt the appropriate conformation to interact with their respective biological targets.

Structure-Activity Relationship (SAR) Probes through Systematic Substitutions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For this compound derivatives, SAR is explored by systematically modifying the molecule and assessing the impact on a specific biological endpoint.

Key areas for systematic substitution on the this compound scaffold include:

The Carboxylic Acid Group: As discussed, converting the acid to various esters and amides can significantly impact activity. The size, polarity, and hydrogen-bonding capacity of the ester or amide substituent are varied to probe the requirements of the target's binding pocket.

The Aromatic Ring: The existing chloro and fluoro substituents can be moved to different positions on the ring, or replaced with other groups (e.g., methyl, methoxy, nitro) to evaluate the influence of electronic and steric effects. For example, studies on other cinnamoyl derivatives have shown that the position and nature of substituents on the phenyl ring are critical for activity.

The α,β-Unsaturated System: The double bond is often crucial for the activity of cinnamic acid derivatives. Modifications here can include saturation of the double bond to produce the corresponding propionic acid derivative, or the introduction of substituents at the α- or β-positions. For instance, the addition of a cyano group at the α-position has been explored in the synthesis of anticancer agents. researchgate.net

By generating a library of analogues with these systematic variations and evaluating their biological activity, a comprehensive SAR profile can be constructed. This information guides the rational design of more potent and selective compounds. For instance, research on certain cinnamic acid derivatives has shown that the presence of a chlorine atom can be beneficial for activity against specific bacterial strains. mdpi.com

Table 2: Probing Structure-Activity Relationships via Substitution

Position of SubstitutionType of ModificationProperty Investigated
Carboxylic AcidEsters, AmidesPolarity, H-bonding, Steric Bulk
Aromatic RingSubstituent Type/PositionElectronic Effects, Lipophilicity
Olefinic BondSaturation, α/β-SubstitutionConformational Rigidity, Michael Acceptor Capability

Stereochemical Considerations in Derivative Synthesis (e.g., cis- vs. trans-Isomers)

The trans isomer is generally the more thermodynamically stable and is often the predominant or exclusive product in many standard cinnamic acid syntheses. However, the cis isomer can be accessed, for example, through photochemical isomerization. It has been demonstrated that the E isomer of 2-chlorocinnamic acid can be converted to the Z isomer upon exposure to ultraviolet light (hν) rsc.org. This provides a method for accessing the less stable isomer for biological evaluation.

For the de novo synthesis of derivatives with a specific stereochemistry, stereoselective reactions are employed. The Horner-Wadsworth-Emmons (HWE) olefination is a powerful method for the synthesis of (E)-α,β-unsaturated esters with high stereoselectivity organic-chemistry.org. This reaction involves the condensation of a phosphonate (B1237965) ylide with an aldehyde. By selecting the appropriate reagents and reaction conditions, the formation of the trans double bond is strongly favored, providing a reliable route to (E)-5-chloro-2-fluorocinnamic acid esters. More advanced stereoselective methods can also be employed to synthesize specific isomers of more complex derivatives, such as chloroalkene dipeptide isosteres. rsc.org

The characterization of the cis and trans isomers is typically achieved using ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinyl protons on the double bond is diagnostic of the stereochemistry. For trans isomers, the coupling constant is typically larger (in the range of 12-18 Hz), while for cis isomers, it is smaller (in the range of 7-12 Hz).

Spectroscopic and Structural Elucidation of 5 Chloro 2 Fluorocinnamic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For substituted cinnamic acids, both ¹H and ¹³C NMR spectra offer diagnostic signals that confirm the presence of key structural motifs. nih.gov

In ¹H NMR spectroscopy of a typical trans-cinnamic acid derivative, the vinyl protons (Hα and Hβ) appear as distinct doublets. The Hβ proton, being closer to the aromatic ring, is generally found further downfield (at a higher chemical shift) than the Hα proton. A crucial diagnostic feature is the coupling constant (J) between these two protons, which is typically around 15 Hz for a trans configuration, confirming the stereochemistry of the double bond. The protons on the substituted benzene ring appear in the aromatic region of the spectrum, and their splitting patterns and chemical shifts are dictated by the positions of the chloro and fluoro substituents. The carboxylic acid proton is often observed as a broad singlet at a very downfield chemical shift (typically >10 ppm), although its position can be highly variable and dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position, often in the range of 167-173 ppm. rsc.org The vinyl carbons (Cα and Cβ) and the aromatic carbons can be assigned based on their chemical shifts and, in some cases, through advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal one-bond and multiple-bond C-H correlations, respectively. Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to achieve precise chemical shift assignments. nih.govresearchgate.net

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Source
Carboxylic Acid (-COOH)~10.9 - 12.5 (broad s)~167 - 173 rsc.org
β-vinyl CH~7.5 - 7.7 (d, J ≈ 15-16 Hz)~140 - 147 rsc.org
α-vinyl CH~6.4 - 6.7 (d, J ≈ 15-16 Hz)~117 - 122 rsc.org
Aromatic CH~7.3 - 7.9 (multiplets)~125 - 135 rsc.org
Aromatic C (ipso)-~130 - 140

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For 5-Chloro-2-fluorocinnamic acid, techniques like Electrospray Ionization (ESI) are commonly used. researchgate.net

In negative ion mode ESI-MS, the quasi-molecular ion [M-H]⁻ would be observed, confirming the molecular weight of the compound. The fragmentation of hydroxycinnamic acids has been studied, revealing characteristic losses. researchgate.net A common fragmentation pathway for cinnamic acid derivatives involves the decarboxylation, leading to the loss of CO₂ (44 Da). researchgate.netnih.gov Other fragmentations can occur along the propenoic acid side chain. The presence of halogen isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, providing a clear signature for the presence of a chlorine atom in the molecule.

The fragmentation patterns can help distinguish between isomers, although this can be challenging. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further confirming the molecular formula.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on general fragmentation patterns of substituted cinnamic acids.

IonDescriptionSource
[M-H]⁻Deprotonated molecular ion researchgate.net
[M-H-CO₂]⁻Loss of carbon dioxide from the molecular ion researchgate.netnih.gov
[M-H-H₂O]⁻Loss of water (less common for non-hydroxylated analogues) researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" and confirm the presence of specific functional groups. docbrown.info

For this compound, the IR spectrum is dominated by features from the carboxylic acid, the alkene, and the substituted aromatic ring. docbrown.info The carboxylic acid O-H stretch appears as a very broad band in the region of 2500–3300 cm⁻¹, a result of strong intermolecular hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band typically around 1680-1710 cm⁻¹. docbrown.info The C=C stretching of the alkene bond is observed near 1630 cm⁻¹, and the C-H out-of-plane bending of the trans-alkene is found near 980 cm⁻¹. docbrown.infonih.gov Vibrations associated with the substituted benzene ring and the C-Cl and C-F bonds appear in the fingerprint region (below 1500 cm⁻¹). nih.gov

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds. Therefore, the C=C stretching of both the alkene and the aromatic ring often produces strong signals in the Raman spectrum. researchgate.net The nitrile group (-C≡N), if present in an analogue, gives a very distinct and sensitive Raman band around 2100-2300 cm⁻¹. researchgate.net Comparing experimental IR and Raman spectra with those predicted by computational methods, such as Density Functional Theory (DFT), can aid in the complete assignment of vibrational modes. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for Cinnamic Acid Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueSource
O-H stretch (Carboxylic acid dimer)2500 - 3300 (broad)IR docbrown.info
C=O stretch (Carbonyl)1680 - 1710IR, Raman docbrown.info
C=C stretch (Alkene)~1630 - 1640IR, Raman docbrown.infonih.gov
C=C stretch (Aromatic)1400 - 1600IR, Raman docbrown.infonih.gov
C-H bend (trans-alkene, out-of-plane)~980IR nih.gov

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Cinnamic acid and its derivatives possess a highly conjugated system, encompassing the phenyl ring, the alkene double bond, and the carbonyl group of the carboxylic acid. This extended π-system is responsible for strong absorption in the UV region. nih.gov

The UV spectrum of trans-cinnamic acid typically shows a maximum absorbance (λₘₐₓ) around 270 nm. researchgate.net The position and intensity of this absorption band are sensitive to the substituents on the aromatic ring. Electron-donating or electron-withdrawing groups, as well as halogens like chlorine and fluorine, can cause a shift in the λₘₐₓ to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. The specific absorption maximum for this compound would be influenced by the combined electronic effects of these two halogen substituents. Solvent polarity can also influence the position of the absorption bands. jmcs.org.mx

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For cinnamic acids, a predominant and structure-directing feature in the solid state is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules. nih.govcore.ac.uk This O-H···O interaction is a primary organizing force in the crystal packing. nih.gov

Advanced Spectroscopic Techniques for Conformation and Dynamics

While standard spectroscopic methods provide a static picture of the molecular structure, advanced techniques and computational chemistry can offer insights into its conformational preferences and dynamics. jmcs.org.mx For cinnamic acid, a key conformational question is the rotation around the single bond connecting the vinyl group to the carbonyl group, leading to s-cis and s-trans conformers. jmcs.org.mxresearchgate.net

Computational studies, often using Density Functional Theory (DFT), are employed to calculate the relative energies of different conformers and the energy barriers for their interconversion. jmcs.org.mxresearchgate.net These studies have shown that for cinnamic acid itself, the s-cis isomer may be slightly more stable in the gas phase, but the preferred conformation can be influenced by the solvent environment. jmcs.org.mx The planarity of the molecule is maintained by the stabilizing effect of π-electron delocalization across the entire conjugated system. researchgate.net Techniques like variable-temperature NMR could potentially be used to study the dynamics of conformational exchange if the energy barrier between rotamers is within the appropriate range. Furthermore, theoretical calculations can predict vibrational and NMR spectra, which, when compared with experimental data, provide a deeper level of confidence in the structural and conformational assignments. nih.govjmcs.org.mx

Computational Chemistry and Molecular Modeling of 5 Chloro 2 Fluorocinnamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Chloro-2-fluorocinnamic acid. Methods like B3LYP with a suitable basis set such as 6-311G+(d,p) are commonly employed for geometry optimization and electronic property calculations. nih.gov

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the cinnamoyl system and the phenyl ring, while the LUMO would also be distributed across this π-system. The presence of electron-withdrawing chlorine and fluorine atoms influences the energies of these orbitals.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors provide a framework for understanding its reactivity profile.

Table 1: Global Reactivity Descriptors Derived from Quantum Chemical Calculations Note: The following values are illustrative for a molecule of this class and would be determined via specific DFT calculations.

DescriptorFormulaPredicted Significance for this compound
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added. researchgate.net
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. researchgate.net
Chemical Softness (S) S = 1 / ηReciprocal of hardness, indicates higher reactivity. researchgate.net
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's electrophilic nature.

Furthermore, the Molecular Electrostatic Potential (MESP) map visually represents the charge distribution. For this compound, negative potential regions (red/yellow) are expected around the carboxylic oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would be found around the acidic hydrogen and potentially a σ-hole on the chlorine atom, highlighting sites for nucleophilic attack. researchgate.net Fukui functions can also be calculated to provide a more detailed, atom-specific picture of reactivity for nucleophilic, electrophilic, and radical attacks. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum calculations are precise, they are computationally intensive. Molecular mechanics (MM) offers a faster method for exploring the conformational landscape of flexible molecules like this compound. The rotation around the single bonds, particularly the Cα-Cβ bond and the bond connecting the phenyl ring to the acrylic acid moiety, allows for various spatial arrangements. MM calculations can identify low-energy conformers and estimate the energy barriers between them.

Molecular dynamics (MD) simulations extend this analysis by introducing temperature and time, allowing the molecule's dynamic behavior to be observed. mdpi.com An MD simulation tracks the atomic positions and velocities over time, revealing how the molecule vibrates, rotates, and changes conformation in a simulated environment (e.g., in a solvent like water or ethanol).

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating structural stability. A stable simulation is characterized by the RMSD value reaching a plateau. mdpi.com

Radius of Gyration (rGyr): Describes the compactness of the molecule's structure over the simulation time. mdpi.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to a solvent, providing insights into its interaction with the surrounding medium. mdpi.com

For this compound, simulations could reveal the preferred orientation of the carboxylic acid group relative to the double bond and the planarity of the molecule, which can be distorted by steric hindrance from the ortho-fluorine substituent. core.ac.uk

Intermolecular Interaction Analysis: Hydrogen Bonding, π-π Stacking, Halogen Bonding

The supramolecular assembly and crystal structure of this compound are governed by a combination of non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction for cinnamic acids is the strong hydrogen bond formed between the carboxylic acid groups of two molecules. This typically results in the formation of a centrosymmetric dimer with an R²₂(8) ring motif, a common feature in the crystal structures of carboxylic acids. core.ac.uk Weaker C–H···O hydrogen bonds, involving aromatic or olefinic C-H donors and the carbonyl oxygen acceptor, also play a role in stabilizing the crystal packing. core.ac.uk

π-π Stacking: The aromatic phenyl ring of this compound can engage in π-π stacking interactions with neighboring molecules. These interactions, which can be in a parallel-displaced or edge-to-face arrangement, are crucial for the layered structures observed in the crystals of many cinnamic acid derivatives. core.ac.ukmdpi.com

Halogen Bonding: The chlorine atom at the C5 position can act as a halogen bond donor. A halogen bond is a directional, non-covalent interaction between an electropositive region (a σ-hole) on the halogen and a Lewis base, such as the oxygen atom of a carbonyl group. nih.govnih.gov This interaction can influence molecular conformation and crystal packing, acting as a structure-directing force. mdpi.com The fluorine atom is generally a poor halogen bond donor but can act as an acceptor.

These varied interactions collectively determine the solid-state architecture of the compound, which in turn influences its physical properties like melting point and solubility.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Protein Docking Studies

In the context of drug discovery, computational techniques can be used to predict the biological activity of this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is developed by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for a group of molecules with known activities. Machine learning algorithms, such as random forest or artificial neural networks, are then used to create a predictive model. nih.gov For this compound, descriptors like logP (lipophilicity), molecular weight, polar surface area, and quantum-chemically derived values (e.g., dipole moment, HOMO/LUMO energies) would be calculated. If this molecule were part of a library of compounds tested against a specific biological target, a QSAR model could be developed to predict the activity of new, unsynthesized analogs and identify key structural features that influence potency. plu.mx

Ligand-Protein Docking is a molecular modeling technique that predicts the preferred orientation of a ligand when bound to a protein target. This method involves placing the 3D structure of this compound into the binding site of a receptor and using a scoring function to estimate the binding affinity. Successful docking relies on the accurate prediction of intermolecular interactions, such as hydrogen bonds between the carboxylic acid and polar amino acid residues, halogen bonds involving the chlorine atom, and hydrophobic or π-stacking interactions between the phenyl ring and nonpolar residues. nih.gov These studies can generate hypotheses about the molecule's mechanism of action and guide the design of more potent derivatives.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations provide a powerful means to predict and interpret the spectroscopic properties of this compound from first principles. By calculating the vibrational frequencies using DFT methods, one can generate theoretical Infrared (IR) and Raman spectra. researchgate.net Comparing these predicted spectra with experimental results allows for a detailed assignment of vibrational modes to specific functional groups and motions within the molecule. sigmaaldrich.com Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation used in calculations, can be corrected using empirical scaling factors.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This table is a hypothetical representation for key functional groups.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)
O-H stretch Carboxylic Acid~3000~2800-3200 (broad)
C=O stretch Carboxylic Acid~1710~1680-1710
C=C stretch Alkene~1630~1625-1640
C=C stretch Aromatic Ring~1590, ~1480~1600, ~1475
C-Cl stretch Aryl Halide~1080~1070-1090
C-F stretch Aryl Halide~1240~1230-1260

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can be calculated and compared to experimental data to confirm the molecular structure. nih.gov Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, providing theoretical UV-Vis absorption spectra. The calculated absorption maxima (λmax) can be correlated with HOMO→LUMO transitions and other electronic excitations within the molecule. researchgate.net

In Vitro Biological Activities and Mechanistic Insights of 5 Chloro 2 Fluorocinnamic Acid and Its Derivatives

Antimicrobial Properties

There is currently no publicly available research data detailing the antimicrobial properties of 5-Chloro-2-fluorocinnamic acid or its derivatives.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (in vitro)

No studies were identified that specifically investigated the in vitro antibacterial effects of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, data regarding its minimum inhibitory concentration (MIC) or spectrum of activity is not available.

Antifungal Activity against Fungal Species (in vitro)

Similarly, the scientific literature lacks specific reports on the in vitro antifungal activity of this compound against any fungal species.

Inhibition of Biofilm Formation (in vitro)

Research on the potential of this compound to inhibit biofilm formation by pathogenic microorganisms has not been published in the available scientific literature.

Mechanistic Studies on Antimicrobial Action

Without primary data on its antimicrobial activity, there are consequently no mechanistic studies elucidating how this compound might exert antibacterial or antifungal effects.

Antioxidant Potential

The antioxidant capabilities of this compound have not been characterized in the reviewed literature.

Radical Scavenging Assays (in vitro)

No in vitro studies utilizing common radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods, were found for this compound. Consequently, its potential to act as a free radical scavenger remains undetermined.

Mechanisms of Antioxidant Action

The antioxidant capabilities of cinnamic acid derivatives are attributed to their chemical structure, particularly the presence of a phenolic moiety and a propenoic acid side chain. These features enhance electron delocalization, which is crucial for neutralizing free radicals and preventing the propagation of oxidative processes. The antioxidant mechanisms have been elucidated through various in vitro assays.

Derivatives of cinnamic acid have demonstrated potent radical scavenging activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assays. nih.govnih.gov In the DPPH test, these compounds act as electron donors, reducing the stable DPPH radical. nih.gov Similarly, they effectively reduce the ABTS radical cation in decolorization assays. mdpi.com Beyond these, studies show that cinnamic acid derivatives can strongly scavenge hydroxyl (OH•) and superoxide (B77818) (O₂⁻•) radicals and inhibit lipid peroxidation, further underscoring their comprehensive antioxidant profile. mdpi.com The presence of hydroxyl groups on the cinnamoyl moiety, in particular, is noted for conferring strong free radical scavenging properties. nih.gov

Anti-inflammatory Effects (in vitro studies)

The anti-inflammatory properties of this compound and its derivatives are primarily linked to their ability to modulate key inflammatory pathways. A central mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that cinnamic acid derivatives can inhibit the activation of NF-κB. researchgate.net This inhibition prevents the downstream expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net Consequently, the production of key inflammatory mediators, such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), is significantly reduced. researchgate.net Some derivatives have also been found to directly inhibit the enzymatic activity of both COX and lipoxygenase (LOX) enzymes, representing another layer of anti-inflammatory action. nih.govmdpi.comresearchgate.net

Anticancer/Antitumoral Activity (in vitro studies)

Derivatives of this compound have demonstrated significant potential as anticancer agents in a variety of in vitro models. Their activity is multifaceted, encompassing direct cytotoxicity to cancer cells, induction of programmed cell death (apoptosis), and inhibition of specific molecular targets crucial for tumor survival and progression.

Cytotoxic Effects on Cancer Cell Lines (in vitro)

The cytotoxic potential of these compounds has been evaluated against a broad spectrum of human cancer cell lines using assays such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures cell viability. nih.gov Significant growth inhibition has been observed in various cancer cell lines, with the concentration required to inhibit 50% of cell growth (IC50) being a key metric of potency. nih.gov

For instance, certain N-cinnamamide derivatives have shown potent activity, with IC50 values below 10 µg/mL in human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cells. nih.gov Other studies have documented the efficacy of cinnamic acid analogs against lung cancer (A-549), hepatocellular carcinoma (HEPG2), and pancreatic cancer (PaCa2) cell lines. ekb.egresearchgate.net The specific IC50 values vary depending on the derivative's structure and the cancer cell line being tested, indicating a degree of selectivity in their cytotoxic action. ekb.eg

Below is an interactive table summarizing the cytotoxic effects of various cinnamic acid derivatives on different cancer cell lines as reported in the literature.

Compound ClassCell LineCancer TypeIC50 Value
N-cinnamamide derivativeHeLaCervical Cancer< 10 µg/mL
N-cinnamamide derivativeSKOV-3Ovarian Cancer< 10 µg/mL
N-cinnamamide derivativeMCF-7Breast Cancer< 10 µg/mL
Cinnamic acid analogA-549Lung Cancer10.36 µM
Sulfonyl-L-cysteine derivativeHEPG2Liver Cancer51.9 µg/mL
Sulfonyl-L-glutamine derivativeMCF-7Breast Cancer54.2 µg/mL
Sulfonyl-L-tryptophan derivativePaCa2Pancreatic Cancer59.7 µg/mL

Investigation of Apoptosis Induction Pathways (in vitro)

A primary mechanism through which cinnamic acid derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is crucial for eliminating malignant cells. Investigations have revealed the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.gov

Key molecular events observed in cancer cells treated with these compounds include the activation of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7) has been documented. nih.govijper.org Caspase activation leads to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), culminating in cell death. nih.gov

Furthermore, these derivatives modulate the expression of proteins in the Bcl-2 family, which are central regulators of the intrinsic pathway. ijper.org Studies have shown a downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. ijper.org This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, leading to the release of cytochrome c and subsequent activation of the caspase cascade. ijper.org

Inhibition of Specific Cellular Targets (e.g., Thioredoxin Reductase)

Thioredoxin reductase (TrxR) is a key enzyme in cellular redox control and is often overexpressed in cancer cells, contributing to tumor growth and resistance to therapy. As such, TrxR is considered an attractive target for anticancer drug development. While various classes of compounds, including metal complexes and Michael acceptors, have been investigated as TrxR inhibitors, specific in vitro studies detailing the direct inhibition of thioredoxin reductase by this compound or its immediate derivatives are not extensively documented in the current body of research. The development of specific inhibitors for TrxR remains a significant goal in cancer therapy, and the potential of cinnamic acid derivatives in this area warrants further investigation.

Enzyme Modulation and Inhibition Studies

Beyond their effects on inflammatory and apoptotic pathways, derivatives of this compound have been shown to modulate the activity of several other enzymes implicated in disease.

As mentioned in the context of anti-inflammatory effects, these compounds can act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). mdpi.comresearchgate.net This dual inhibition is advantageous as it can block multiple pathways of pro-inflammatory eicosanoid production.

In the realm of oncology, certain cinnamic acid derivatives have been identified as inhibitors of matrix metalloproteinase-9 (MMP-9). researchgate.net MMP-9 is a zinc-containing enzyme that degrades components of the extracellular matrix and plays a critical role in cancer invasion and metastasis. researchgate.net Inhibition of MMP-9 is therefore a promising strategy for developing antineoplastic agents. researchgate.net

Tyrosinase Inhibition and Related Structure-Activity Relationships

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. mdpi.com Its inhibition is of significant interest in the cosmetic and food industries. mdpi.com Cinnamic acid and its derivatives have been evaluated for their anti-tyrosinase properties, with studies focusing on how different substituents on the phenyl ring affect inhibitory activity. nih.gov

Generally, substituents on the phenyl ring of cinnamic acid have been shown to enhance the inhibition of the monophenolase activity of tyrosinase while weakening the inhibition of its diphenolase activity. nih.gov The inhibitory mechanism can also vary, with different derivatives acting as competitive, non-competitive, or mixed-type inhibitors. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected Cinnamic Acid Derivatives

This table presents IC50 values for various cinnamic acid derivatives to illustrate structure-activity relationships. Data for this compound itself is not specified in the provided sources, but the data shows general trends for related structures.

Compound/DerivativeIC50 (µM)Inhibition TypeSource
Cinnamic Acid201.4 ± 5.3- nih.gov
3-Nitrocinnamoyl derivative with 1-(3-chloro-4-fluorophenyl)piperazine0.16-
2-Chloro-3-methoxycinnamoyl derivative with 1-(3-chloro-4-fluorophenyl)piperazine0.12-
Cinnamic acid–eugenol ester (c27, with 3,4-dihydroxy substitution)3.07 ± 0.28Mixed-type nih.gov
Kojic Acid (Reference Inhibitor)14.15 ± 0.46- nih.gov

Inhibition of Plant Biosynthetic Enzymes (e.g., Cinnamoyl CoA Reductase)

Cinnamoyl-CoA reductase (CCR) is a key enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin (B12514952) and other essential plant compounds. researchgate.netnih.gov This pathway begins with cinnamic acid, which is converted into various intermediates, including cinnamoyl-CoA esters. researchgate.net CCR catalyzes the reduction of these esters to their corresponding aldehydes, a critical step in forming monolignols, the building blocks of lignin. nih.gov

While cinnamic acid is the precursor to the substrates of CCR, detailed studies specifically investigating the direct inhibitory effects of this compound or other halogenated cinnamic acid derivatives on the activity of Cinnamoyl CoA Reductase are not extensively available in the reviewed literature.

Modulation of Plant Biological Processes (in vitro, e.g., root development)

Cinnamic acid and its derivatives are known to act as allelochemicals that can influence various plant metabolic processes, including root growth. nih.gov The application of trans-cinnamic acid, the parent compound of this compound, has demonstrated significant effects on root architecture in vitro.

At certain concentrations, trans-cinnamic acid can inhibit primary root growth. nih.govmdpi.com This effect has been linked to several mechanisms, including an increase in the activity of indole-3-acetic acid (IAA) oxidase, an enzyme that degrades the plant hormone auxin, which is crucial for root elongation. nih.govmdpi.com Furthermore, exogenous cinnamic acid can be channeled into the phenylpropanoid pathway, leading to increased lignin production, which may cause cell wall stiffening and subsequently reduce root growth. nih.gov

Conversely, cinnamic acid derivatives can also promote the formation of lateral and secondary roots. researchgate.netresearchgate.net This is thought to be mediated by its photo-isomerization product, cis-cinnamic acid, which functions as an auxin efflux inhibitor, leading to localized auxin accumulation that stimulates lateral root initiation. researchgate.net In studies on lavender, a low concentration of trans-cinnamic acid (1.25 µM) was effective in promoting root development, including abundant lateral root formation, while minimizing callus growth. researchgate.netresearchgate.net

Table 2: Effects of trans-Cinnamic Acid (t-CA) on In Vitro Plant Rooting

This table summarizes the observed effects of the parent compound, trans-cinnamic acid, on plant root development in a laboratory setting.

Plant Speciest-CA ConcentrationObserved Effect on RootingSource
Soybean (Glycine max)0.1 - 1.0 mMInhibited root growth; increased IAA oxidase activity and lignin content. nih.gov
Lavender (Lavandula angustifolia)1.25 µMPromoted root development and induced abundant lateral roots. researchgate.netresearchgate.net
Pear (Pyrus communis)Not specifiedIn combination with red light, achieved 100% rooting. researchgate.net
Melia volkensiiNot specifiedInduced development of roots with numerous secondary roots. researchgate.net

Advanced Applications in Materials Science and Engineering

Development of New Liquid Crystalline Materials

While direct studies on the liquid crystalline properties of 5-Chloro-2-fluorocinnamic acid are not extensively documented in publicly available research, the broader class of cinnamic acid derivatives has been a subject of investigation for the synthesis of new liquid crystalline materials. The introduction of halogen atoms, such as chlorine and fluorine, into the molecular structure of mesogenic (liquid crystal-forming) compounds is a well-established strategy to tune their physical properties.

Fluorine, in particular, plays a significant role in modifying the dielectric anisotropy and mesophase behavior of liquid crystals due to its high electronegativity and the polarity it induces in organic molecules. Research on laterally fluorinated phenyl cinnamate (B1238496) liquid crystals has shown that these modifications can lead to the formation of various mesophases, including nematic and smectic phases. For instance, a series of 2-fluoro-4-(4-(alkoxy)phenyl)diazenyl)phenyl cinnamates demonstrated dimorphic behavior, exhibiting both Smectic A (SmA) and Nematic (N) mesophases.

The presence of both a chloro and a fluoro substituent in this compound suggests that it could serve as a valuable precursor or building block for designing new liquid crystals with tailored properties. The interplay between the size of the chlorine atom and the high electronegativity of the fluorine atom could lead to unique intermolecular interactions and packing arrangements, potentially giving rise to novel mesophases or influencing properties such as clearing points and dielectric constants.

Table 1: Comparison of Mesophases in a Series of Laterally Fluorinated Phenyl Cinnamate Liquid Crystals (In)

CompoundTerminal Alkoxy Chain Length (n)Observed Mesophases
I₆6Monotropic SmA, Nematic
I₈8Monotropic SmA, Nematic
I₁₆16Enantiotropic SmA, Nematic

This table illustrates how modifications to the molecular structure of cinnamate derivatives can influence their liquid crystalline properties. Data is based on a study of 2-fluoro-4-(4-(alkoxy)phenyl)diazenyl)phenyl cinnamates.

Synthesis of Polymeric Electrolyte Membranes for Electrochemical Devices

Polymer electrolyte membranes (PEMs) are crucial components in various electrochemical devices, including fuel cells. The ideal PEM should exhibit high proton conductivity, good mechanical and thermal stability, and low fuel crossover. While there is no specific research detailing the use of this compound in the synthesis of PEMs, the characteristics of cinnamic acid and its derivatives suggest potential avenues for exploration.

Cinnamic acid and its derivatives can be incorporated into polymer backbones through their carboxylic acid and vinyl groups. This allows for the synthesis of polyesters, polyamides, and other polymers. The presence of the halogen atoms in this compound could enhance the thermal stability and chemical resistance of the resulting polymers, which are desirable properties for PEMs.

Furthermore, the carboxylic acid group could be functionalized to introduce sulfonic acid groups, which are responsible for proton conduction in many PEMs. Alternatively, the cinnamic acid derivative could be part of a blend membrane system. For instance, in acid-base blend membranes, an acidic polymer is combined with a basic polymer to facilitate proton transport. A polymer derived from this compound could potentially serve as the acidic component in such a system.

Research on increasing the durability of PEMs has explored the use of organic additives as radical scavengers to mitigate chemical degradation. While not directly related to this compound, this highlights the ongoing search for novel organic components to improve membrane performance. The development of new polymers derived from functionalized cinnamic acids could offer a new class of materials for PEM applications, although further research is needed to validate this potential.

Applications in Electronics and Advanced Polymers

Cinnamic acid and its derivatives are recognized as valuable building blocks for the synthesis of advanced polymers with a range of properties and applications. The presence of both a carboxylic acid group and a polymerizable double bond allows for their incorporation into various polymer architectures, including polyesters and polyamides.

The unique photosensitivity of the cinnamate group, which can undergo [2+2] cycloaddition upon exposure to UV light, is a key feature that has been exploited in various applications. This photoreactivity allows for the development of photo-crosslinkable polymers, which are used as photoresists in the electronics industry for the fabrication of microelectronic circuits. The substitution pattern of this compound could influence the absorption wavelength and the efficiency of this photocycloaddition reaction.

Furthermore, cinnamic acid derivatives have been investigated for their antioxidant properties. Novel esters based on p-hydroxycinnamic acids have been synthesized and evaluated as stabilizers for polymers like polypropylene. The halogen substituents on this compound could modulate its reactivity and effectiveness as a polymer additive.

Cinnamic acid derivatives have also been used as catalysts in polymerization processes. For example, geometric isomers of 3-methoxycinnamic acid have been shown to be effective catalysts for the polymerization of benzoxazines, a class of high-performance thermosetting polymers. This suggests that this compound could also exhibit catalytic activity in certain polymerization reactions, contributing to the development of new advanced polymer systems.

Exploration of Photomechanical Responses in Materials

A promising area of application for derivatives of this compound is in the field of photomechanical materials. These are materials that can convert light energy directly into mechanical work. The underlying mechanism for this effect in many organic crystals is a photochemical reaction, such as a [2+2] cycloaddition, which leads to a change in molecular shape and size, thereby inducing stress and strain in the crystal lattice.

Research on photo-reactive molecular crystals of 5-chloro-2-(naphthalenylvinyl)benzo[d]oxazols has demonstrated significant photomechanical effects. researchgate.net Upon irradiation with UV light, needle-like crystals of these compounds were observed to bend. This macroscopic movement was attributed to the strain generated by the photodimerization of the molecules at the crystal surface. researchgate.net

Table 2: Photomechanical Response of a 5-Chloro Substituted Molecular Crystal

PropertyObservation
Stimulus UV Light (365 nm)
Response Bending of needle-like crystals
Underlying Mechanism [2+2] Cycloaddition (Photodimerization)
Key Structural Feature 5-Chloro substitution on the benzoxazole ring

This table summarizes the photomechanical behavior of a compound structurally related to this compound, highlighting the role of the chloro-substituted aromatic ring in the observed effect. Data is based on a study of 5-chloro-2-(naphthalenylvinyl)benzo[d]oxazols. researchgate.net

The cinnamic acid moiety in this compound is known to undergo [2+2] photodimerization. The presence of the chloro and fluoro substituents on the phenyl ring can influence the crystal packing and the efficiency of this photoreaction. By carefully controlling the crystallization conditions, it may be possible to produce crystals of this compound or its derivatives that exhibit a significant photomechanical response. This could open up possibilities for its use in light-powered actuators, sensors, and other micro-mechanical devices.

Environmental Fate and Biodegradation Studies of Halogenated Cinnamic Acids

Aerobic Degradation Mechanisms and Pathways

Under aerobic conditions, the microbial degradation of halogenated cinnamic acids is expected to proceed through the degradation of the acrylic acid side chain, followed by the cleavage of the aromatic ring. A primary proposed mechanism for the side chain degradation is β-oxidation. nih.govasm.org This pathway is analogous to the metabolism of fatty acids and involves a series of enzymatic reactions that shorten the side chain by two carbon units. nih.gov

For a compound like 5-Chloro-2-fluorocinnamic acid, the proposed aerobic degradation pathway, based on studies of similar molecules like 4-fluorocinnamic acid, would likely involve the following steps: nih.govresearchgate.net

Activation: The process is initiated by the activation of the cinnamic acid to its coenzyme A (CoA) thioester, 5-chloro-2-fluorocinnamoyl-CoA. nih.govasm.org

Hydration: An enoyl-CoA hydratase would then catalyze the addition of a water molecule across the double bond of the acrylic side chain. nih.govasm.org

Dehydrogenation: The resulting β-hydroxy acyl-CoA is then oxidized by a dehydrogenase. nih.govasm.org

Thiolytic Cleavage: Finally, a thiolase cleaves the molecule, releasing acetyl-CoA and forming a halogenated benzoic acid derivative, in this case, likely 5-chloro-2-fluorobenzoic acid. nih.govasm.org

Following the degradation of the side chain, the resulting halogenated benzoic acid is further metabolized. This typically involves hydroxylation of the aromatic ring to form a catechol derivative, which then undergoes ring cleavage, commonly through an ortho-cleavage pathway. nih.govresearchgate.net

Proposed IntermediatePrecursorKey Transformation
5-Chloro-2-fluorocinnamoyl-CoAThis compoundCoenzyme A ligation
5-Chloro-2-fluorophenyl-β-hydroxy propionyl-CoA5-Chloro-2-fluorocinnamoyl-CoAHydration
5-Chloro-2-fluorophenyl-β-keto propionyl-CoA5-Chloro-2-fluorophenyl-β-hydroxy propionyl-CoADehydrogenation
5-Chloro-2-fluorobenzoic acid5-Chloro-2-fluorophenyl-β-keto propionyl-CoAThiolytic Cleavage
Halogenated Catechol5-Chloro-2-fluorobenzoic acidDihydroxylation

Identification of Microbial Strains Involved in Biotransformation

Research on the biodegradation of halogenated cinnamic acids has identified specific microbial strains capable of their biotransformation. While strains that specifically degrade this compound have not been documented, studies on analogous compounds point to the involvement of bacteria from genera such as Arthrobacter and Ralstonia. nih.govresearchgate.net

For example, a consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 has been shown to completely biodegrade 4-fluorocinnamic acid. nih.govresearchgate.net In this consortium, the Arthrobacter strain was responsible for converting 4-fluorocinnamic acid to 4-fluorobenzoic acid, utilizing the two-carbon side chain for growth. nih.govresearchgate.net The Ralstonia strain then completely mineralized the 4-fluorobenzoic acid. nih.govresearchgate.net This suggests that a microbial consortium, rather than a single strain, may be necessary for the complete degradation of this compound.

Other genera known for their ability to degrade halogenated aromatic compounds include Pseudomonas and Acinetobacter, which have been shown to metabolize a variety of chloro- and fluoro-substituted aromatic acids. nih.gov

Microbial GenusRole in Halogenated Aromatic DegradationReference Compound
ArthrobacterSide-chain degradation of cinnamic acids4-Fluorocinnamic acid
RalstoniaMineralization of halogenated benzoic acids4-Fluorobenzoic acid
PseudomonasDegradation of various chlorinated aromatic compoundsChlorinated Benzoates
AcinetobacterBiodegradation of chloroanilines4-Chloroaniline

Characterization of Enzymes Mediating Degradation

The biodegradation of halogenated cinnamic acids is mediated by a series of specific enzymes. Based on the β-oxidation pathway identified in the degradation of 4-fluorocinnamic acid, the following key enzymes are expected to be involved in the breakdown of this compound: nih.govasm.org

Acyl-CoA Ligase: This enzyme, such as 4-fluorocinnamoyl-CoA ligase, is responsible for the initial activation of the cinnamic acid derivative to its CoA ester, a crucial first step for entering the β-oxidation pathway. nih.gov

Enoyl-CoA Hydratase: This enzyme, like 4-fluorocinnamoyl-CoA hydratase, catalyzes the hydration of the α,β-unsaturated bond of the cinnamoyl-CoA derivative. nih.govasm.org

β-Hydroxy Acyl-CoA Dehydrogenase: An enzyme such as 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase would be responsible for the oxidation of the hydroxyl group to a keto group. nih.govasm.org

Thiolase: A thiolase, for example, 4-fluorophenyl-β-keto propionyl-CoA thiolase, would then carry out the final thiolytic cleavage to yield the corresponding benzoyl-CoA and acetyl-CoA. nih.govasm.org

Following the side-chain degradation, enzymes involved in aromatic ring cleavage come into play. For the resulting 5-chloro-2-fluorobenzoic acid, a dioxygenase would likely initiate ring activation by introducing two hydroxyl groups. The subsequent ring cleavage would be catalyzed by a catechol 1,2-dioxygenase (for ortho-cleavage) or a catechol 2,3-dioxygenase (for meta-cleavage). nih.gov

Enzyme ClassSpecific Function in Proposed DegradationSubstrate (Example)
Acyl-CoA LigaseActivation of the carboxylic acid4-Fluorocinnamic acid
Enoyl-CoA HydrataseHydration of the double bond in the side chain4-Fluorocinnamoyl-CoA
DehydrogenaseOxidation of the β-hydroxy group4-Fluorophenyl-β-hydroxy propionyl-CoA
ThiolaseCleavage of the β-ketoacyl-CoA4-Fluorophenyl-β-keto propionyl-CoA
DioxygenaseHydroxylation of the aromatic ring4-Fluorobenzoic acid
Catechol DioxygenaseCleavage of the aromatic ring4-Fluorocatechol

Implications for Environmental Remediation and Waste Treatment

Understanding the microbial degradation of halogenated cinnamic acids like this compound has significant implications for environmental remediation and the treatment of industrial wastewater. The presence of halogens on aromatic rings often increases the recalcitrance of these compounds to biodegradation. researchgate.net

The identification of microbial strains and enzymatic pathways capable of breaking down these compounds opens up possibilities for bioremediation strategies. researchgate.net Bioaugmentation, which involves introducing specific microorganisms with the desired degradative capabilities into a contaminated environment, could be a viable approach for cleaning up sites contaminated with halogenated cinnamic acids. researchgate.net Biostimulation, which involves modifying the environment to encourage the growth and activity of indigenous microorganisms capable of degrading the pollutants, is another potential strategy. researchgate.net

Furthermore, the enzymes involved in these degradation pathways could be harnessed for biotechnological applications in waste treatment. Immobilized enzyme bioreactors could be developed to treat industrial effluents containing these compounds. A deeper understanding of the genetic basis for these degradative pathways could also allow for the engineering of microorganisms with enhanced degradation capabilities for a broader range of halogenated pollutants. semanticscholar.org The study of these biodegradation pathways is crucial for developing sustainable and effective methods for managing and remediating environmental contamination by halogenated organic compounds. rsc.orgrsc.org

Future Research Directions and Emerging Paradigms for 5 Chloro 2 Fluorocinnamic Acid

Exploration of Undiscovered Biological Activities and Molecular Targets

The substitution of chlorine and fluorine atoms onto the cinnamic acid backbone can significantly alter its electronic distribution, lipophilicity, and metabolic stability, thereby influencing its biological activity. Future research should prioritize a systematic exploration of the pharmacological profile of 5-Chloro-2-fluorocinnamic acid.

A primary avenue of investigation should be its potential as an anticancer agent . Numerous cinnamic acid derivatives have shown promise in this area. nih.govresearchgate.net The presence of halogens can enhance the anticancer efficacy of compounds. nih.gov Therefore, high-throughput screening of this compound against a panel of cancer cell lines is a logical first step. Subsequent studies could delve into its specific molecular targets and mechanisms of action, such as the induction of apoptosis or inhibition of key signaling pathways involved in cancer progression.

Furthermore, the antimicrobial properties of this compound warrant investigation. Cinnamic acid and its derivatives have demonstrated activity against a range of bacteria and fungi. nih.govmdpi.com Given the growing threat of antimicrobial resistance, the unique structural features of this compound may confer activity against resistant strains.

Other potential biological activities to explore, based on the known properties of related compounds, include anti-inflammatory, antioxidant, and neuroprotective effects . nih.govmdpi.com Elucidating the specific molecular targets, such as enzymes or receptors, through which this compound exerts its effects will be crucial for understanding its therapeutic potential.

Development of Advanced Analytical and Characterization Techniques

A thorough understanding of the physicochemical properties of this compound is fundamental to its development as a potential therapeutic agent. Advanced analytical techniques are indispensable for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 19F NMR, is a powerful tool for the structural elucidation of fluorinated organic compounds. nih.govumn.edubiophysics.orgscholaris.cagoogle.com The high sensitivity and large chemical shift dispersion of the 19F nucleus can provide detailed information about the molecular environment of the fluorine atom, aiding in structure confirmation and the study of intermolecular interactions.

Hyphenated chromatography-mass spectrometry techniques , such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the separation, identification, and quantification of this compound and its potential metabolites in complex biological matrices. asdlib.orgajrconline.orglongdom.orgresearchgate.net These techniques offer high sensitivity and selectivity, which are critical for pharmacokinetic and metabolism studies.

The following table outlines potential advanced analytical techniques for the characterization of this compound:

Analytical TechniqueApplicationPotential Insights
High-Resolution Mass Spectrometry (HRMS) Accurate mass determinationUnambiguous confirmation of elemental composition.
Tandem Mass Spectrometry (MS/MS) Structural elucidationFragmentation patterns for structural confirmation and identification of metabolites.
Multidimensional NMR (e.g., COSY, HSQC, HMBC) Detailed structural analysisComplete assignment of proton and carbon signals and elucidation of connectivity.
X-ray Crystallography Determination of three-dimensional structurePrecise information on bond lengths, angles, and crystal packing.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govgithub.comresearchgate.netchalmers.seyoutube.commdpi.comresearchgate.netmdpi.com These computational tools can be leveraged to explore the chemical space around this compound and predict the bioactivity of its derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of a series of this compound analogs with their biological activities. This can guide the rational design of new compounds with improved potency and selectivity.

Generative models , a class of deep learning algorithms, can be used for the de novo design of novel molecules with desired properties. youtube.comlims.ac.uk By training these models on large datasets of known bioactive compounds, it is possible to generate new chemical entities based on the this compound scaffold that are predicted to have specific biological activities.

The integration of AI and ML in the research of this compound can be envisioned in the following stages:

AI/ML ApplicationDescriptionExpected Outcome
Virtual Screening In silico screening of large compound libraries against a specific biological target.Identification of potential hits with structural similarity to this compound.
Predictive Modeling Development of models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.Early assessment of the drug-likeness of this compound and its derivatives.
Lead Optimization Iterative design of new analogs with improved properties based on model predictions.More efficient optimization of lead compounds, reducing the time and cost of drug development.

Sustainable and Scalable Synthesis Methods for Industrial Application

The development of efficient, cost-effective, and environmentally friendly synthetic routes is crucial for the industrial application of this compound. Green chemistry principles should be at the forefront of this endeavor.

Traditional methods for the synthesis of cinnamic acids, such as the Perkin reaction, often require harsh reaction conditions and generate significant waste. uns.ac.id Future research should focus on developing more sustainable alternatives. Biocatalytic methods , utilizing enzymes to catalyze specific reactions, offer a green and highly selective approach to synthesis. frontiersin.org For instance, phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the deamination of phenylalanine to produce cinnamic acid. nih.gov Exploring engineered enzymes for the synthesis of halogenated cinnamic acids could be a promising avenue.

Microwave-assisted organic synthesis (MAOS) is another green chemistry approach that can significantly reduce reaction times and improve yields. derpharmachemica.com The application of microwave irradiation to the Knoevenagel condensation, a common method for cinnamic acid synthesis, has been shown to be effective. derpharmachemica.com

The following table summarizes potential sustainable synthesis strategies for this compound:

Synthesis MethodPrinciplesAdvantages
Biocatalysis Use of enzymes or whole-cell systems.High selectivity, mild reaction conditions, reduced waste.
Microwave-Assisted Synthesis Use of microwave energy to accelerate reactions.Faster reaction times, higher yields, improved energy efficiency. derpharmachemica.com
Flow Chemistry Continuous reaction in a reactor system.Improved safety, scalability, and process control.
Solvent-free or Green Solvent Reactions Minimizing or replacing hazardous organic solvents.Reduced environmental impact and improved safety.

Investigation of Synergistic Effects with Other Chemical Entities

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. nih.gov Investigating the synergistic effects of this compound with other chemical entities could reveal new therapeutic opportunities.

Given the potential anticancer activity of halogenated cinnamic acids, a logical starting point would be to explore its combination with established chemotherapeutic agents . mdpi.comunimi.it Synergistic interactions could allow for lower doses of cytotoxic drugs, thereby reducing side effects and overcoming drug resistance.

In the context of infectious diseases, combining this compound with existing antibiotics could enhance their efficacy, particularly against resistant strains. mdpi.com Cinnamic acid derivatives have been shown to potentiate the action of antibiotics against certain bacteria. mdpi.com

Future research in this area should involve systematic screening of this compound in combination with a diverse library of approved drugs and bioactive compounds to identify synergistic interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-fluorocinnamic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation or coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce fluorine and chlorine substituents. Optimization includes adjusting catalyst loading (e.g., palladium-based catalysts), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Monitor purity with a C18 column and UV detection (λ = 254 nm).
  • NMR : Confirm substitution patterns (e.g., 1H^1\text{H}-NMR for aromatic protons, 19F^{19}\text{F}-NMR for fluorine).
  • Melting Point : Compare with literature values to assess crystallinity and impurities .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats), work in a fume hood to avoid inhalation, and store the compound in a cool, dry environment. Waste should be segregated into halogenated organic containers for professional disposal. Consult safety data sheets (SDS) for emergency measures, including skin decontamination with soap/water .

Advanced Research Questions

Q. How can experimental designs be structured to study the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Design a factorial experiment varying catalyst type (e.g., Pd(OAc)2_2 vs. PdCl2_2), temperature (50–150°C), and solvent (polar vs. non-polar). Use kinetic studies (GC-MS monitoring) to track reaction progress. Include control experiments without catalysts to confirm mechanistic pathways .

Q. What approaches resolve discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Re-evaluate solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3 on chemical shifts) and instrument calibration. Cross-validate findings via collaborative inter-laboratory studies and reference internal standards (e.g., TMS for NMR). Computational simulations (DFT) can predict spectral patterns for comparison .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential maps and frontier molecular orbitals, identifying reactive sites. Molecular docking studies (e.g., AutoDock Vina) can assess binding affinity to target enzymes or receptors, guiding hypotheses for in vitro testing .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document all parameters (reagent stoichiometry, reaction time, purification gradients) in supplemental materials. Use standardized characterization protocols (e.g., identical NMR acquisition parameters across studies). Share raw data via repositories like Zenodo for peer validation .

Q. How should researchers contextualize conflicting biological activity data for this compound?

  • Methodological Answer : Perform meta-analyses of published datasets, accounting for variables like cell line specificity (e.g., HEK293 vs. HeLa) and assay conditions (IC50_{50} under hypoxia vs. normoxia). Use statistical tools (ANOVA, Tukey’s test) to identify outliers and systemic biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.